Cas no 143443-90-7 (Benzenepropanoic acid,2-[[(1S,2R,3S,4R)-3-[4-[(pentylamino)carbonyl]-2-oxazolyl]-7-oxabicyclo[2.2.1]hept-2-yl]methyl]-)

Benzenepropanoic acid,2-[[(1S,2R,3S,4R)-3-[4-[(pentylamino)carbonyl]-2-oxazolyl]-7-oxabicyclo[2.2.1]hept-2-yl]methyl]- structure
143443-90-7 structure
Nome do Produto:Benzenepropanoic acid,2-[[(1S,2R,3S,4R)-3-[4-[(pentylamino)carbonyl]-2-oxazolyl]-7-oxabicyclo[2.2.1]hept-2-yl]methyl]-
N.o CAS:143443-90-7
MF:C25H32N2O5
MW:440.531987190247
CID:162810
PubChem ID:3037233

Benzenepropanoic acid,2-[[(1S,2R,3S,4R)-3-[4-[(pentylamino)carbonyl]-2-oxazolyl]-7-oxabicyclo[2.2.1]hept-2-yl]methyl]- Propriedades químicas e físicas

Nomes e Identificadores

    • Benzenepropanoic acid,2-[[(1S,2R,3S,4R)-3-[4-[(pentylamino)carbonyl]-2-oxazolyl]-7-oxabicyclo[2.2.1]hept-2-yl]methyl]-
    • Benzenepropanoic acid,2-[[(1S,2R,3S,4R)-3-[4-[(pentylamino)carbonyl]-2-oxazolyl]-7-oxabicyclo[...
    • Ifetroban
    • 3-[2-({(1S,2R,3S)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]hept-2-yl}methyl)phenyl]propanoic acid
    • Benzenepropanoic acid, 2-((3-(4-((pentylamino)carbonyl)-2-oxazolyl)-7-oxabicyclo(2.2.1)hept-2-yl)methyl)-, (1S-(exo,exo))-
    • BMS 180291-02
    • Ifetroban [USAN:INN]
    • o-((1S,2R,3S,4R)-3-(4-(Pentylcarbamoyl)-2-oxazolyl)-7-oxabicyclo(2.2.1)hept-2-yl)methyl)hydrocinnamic acid
    • UNII-E833KT807K
    • SCHEMBL28135
    • Q5991162
    • 143443-90-7
    • CS-0025381
    • GTPL1987
    • IFETROBAN [INN]
    • CHEBI:188730
    • CHEMBL3301673
    • AKOS040748563
    • 3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid
    • NS00069206
    • E833KT807K
    • BDBM50212318
    • BMS 180,291
    • BMS 180291
    • BMS-180291
    • HY-105218
    • DB12321
    • BMS180291
    • O-[[1S,2R,3S,4R)-3-[4-(Pentylcarbamoyl)-2-oxazolyl]-7-oxabicyclo[2.2.1]hept-2-yl]methyl]hydrocinnamic acid
    • 3-[2-[[(1S,4R,5S,6R)-5-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-6-yl]methyl]phenyl]propanoic acid
    • IFETROBAN [USAN]
    • DTXSID40869931
    • 3-(2-(((1S,2R,3S,4R)-3-(4-(pentylcarbamoyl)-1,3-oxazol-2-yl)-7-oxabicyclo(2.2.1)heptan-2-yl)methyl)phenyl)propanoic acid
    • 3-(2-(((1S,4R,5S,6R)-5-(4-(pentylcarbamoyl)-1,3-oxazol-2-yl)-7-oxabicyclo(2.2.1)heptan-6-yl)methyl)phenyl)propanoic acid
    • DA-74420
    • ifetrobanum
    • 3-(2-{[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl}phenyl)propanoic acid
    • DTXCID30820733
    • Inchi: InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)
    • Chave InChI: BBPRUNPUJIUXSE-UHFFFAOYSA-N
    • SMILES: C(NC(C1=COC(C2C3OC(CC3)C2CC2C=CC=CC=2CCC(O)=O)=N1)=O)CCCC

Propriedades Computadas

  • Massa Exacta: 440.23100
  • Massa monoisotópica: 440.231
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 32
  • Contagem de Ligações Rotativas: 11
  • Complexidade: 644
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 102A^2
  • XLogP3: 4

Propriedades Experimentais

  • Cor/Forma: Solid powder
  • Densidade: 1.206
  • Ponto de ebulição: 663.6°Cat760mmHg
  • Ponto de Flash: 355.1°C
  • Índice de Refracção: 1.566
  • PSA: 101.66000
  • LogP: 4.50640

Benzenepropanoic acid,2-[[(1S,2R,3S,4R)-3-[4-[(pentylamino)carbonyl]-2-oxazolyl]-7-oxabicyclo[2.2.1]hept-2-yl]methyl]- Informações de segurança

  • Palavra de Sinal:Warning
  • Condição de armazenamento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Benzenepropanoic acid,2-[[(1S,2R,3S,4R)-3-[4-[(pentylamino)carbonyl]-2-oxazolyl]-7-oxabicyclo[2.2.1]hept-2-yl]methyl]- Literatura Relacionada

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